2,3-Diisopropylphenol

Description

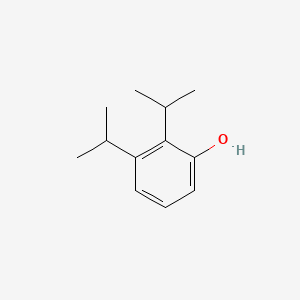

2,3-Diisopropylphenol (CAS 76138-68-6) is a phenolic compound with isopropyl groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. Structurally, the proximity of the isopropyl groups in the ortho (2,3) positions introduces significant steric hindrance, distinguishing it from isomers like 2,6-diisopropylphenol (propofol) and 2,4-diisopropylphenol. While this compound is primarily used in industrial and research settings, its pharmacological and biological properties remain understudied compared to its isomers .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,3-di(propan-2-yl)phenol |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9,13H,1-4H3 |

InChI Key |

ZEFOXNBIQIPHOP-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)O)C(C)C |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The position of isopropyl substituents critically influences molecular interactions, solubility, and reactivity. Key comparisons include:

- Bond Length and Reactivity: The C–O bond length in 2,6-diisopropylphenol varies depending on hydrogen bonding, suggesting its phenolic hydroxyl group participates in radical scavenging. Similar reactivity may be hindered in this compound due to steric constraints .

Antioxidant Activity

- 2,6-Diisopropylphenol (Propofol): Demonstrates potent antioxidant activity, scavenging two radicals per molecule at 10⁻⁶–10⁻⁵ M concentrations. Its mechanism resembles α-tocopherol (vitamin E), forming stable phenoxyl radicals .

- However, steric hindrance may reduce efficiency compared to 2,6-diisopropylphenol.

Neuroprotective Effects

- 2,6-Diisopropylphenol: Reduces oxidative stress in neurons by suppressing caspase-3 activation and Tau protein hyperphosphorylation, improving post-electroconvulsive therapy (ECT) learning and memory in rodent models .

- This compound: Unstudied in neurological contexts. Its ortho-substitution may impede interactions with NMDA receptors or Akt/GSK-3β pathways critical in neuroprotection .

Antibacterial Activity

- 2,6-Diisopropylphenol Dimer (Dipropofol): Exhibits strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Monomeric 2,6-diisopropylphenol lacks this activity, highlighting the importance of dimerization .

- This compound: Steric constraints in the ortho positions may prevent dimerization, likely rendering it inactive against bacterial strains .

Pharmacokinetic and Toxicological Profiles

- 2,6-Diisopropylphenol: Rapid onset and elimination make it a preferred intravenous anesthetic. However, high doses (300 µM) induce osteoblast apoptosis, while therapeutic concentrations (3–30 µM) are safe .

- 2,4-Diisopropylphenol: Shares similar PKCα/δ translocation activity with 2,6-diisopropylphenol, suggesting overlapping molecular targets despite structural differences .

- This compound: No pharmacokinetic data are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.